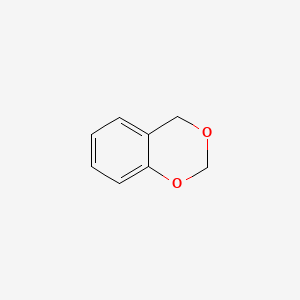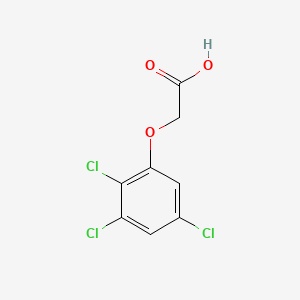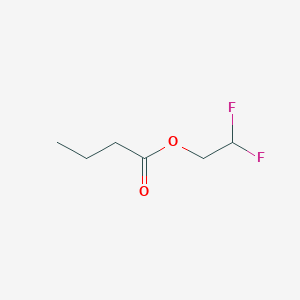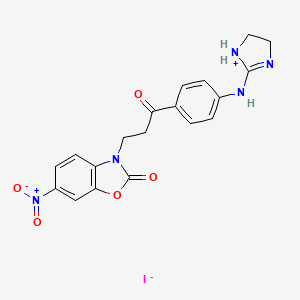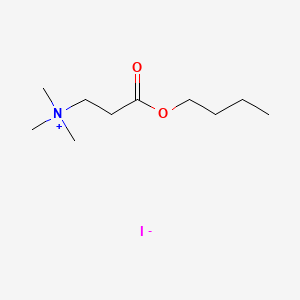
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is a quaternary ammonium compound with a carboxyethyl group and an n-butyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester typically involves the reaction of trimethylamine with an appropriate carboxyethyl iodide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in cell membrane studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane permeability and potential antimicrobial effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Carboxyethyl)trimethylammonium chloride n-butyl ester
- (2-Carboxyethyl)trimethylammonium bromide n-butyl ester
- (2-Carboxyethyl)trimethylammonium fluoride n-butyl ester
Uniqueness
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is unique due to its specific iodide anion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
19552-67-1 |
|---|---|
Molekularformel |
C10H22INO2 |
Molekulargewicht |
315.19 g/mol |
IUPAC-Name |
(3-butoxy-3-oxopropyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-5-6-9-13-10(12)7-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VRBXZCZYJAKYRD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=O)CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



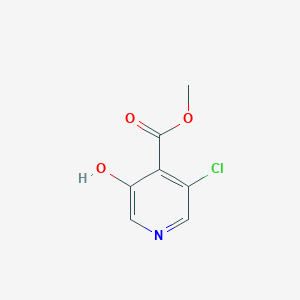
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

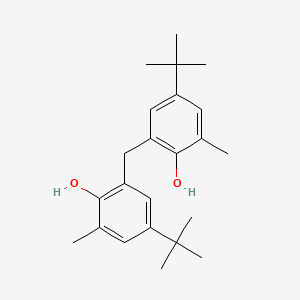
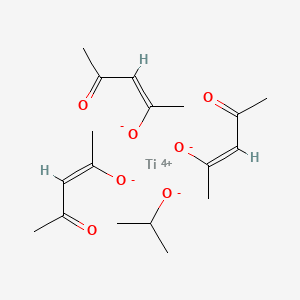

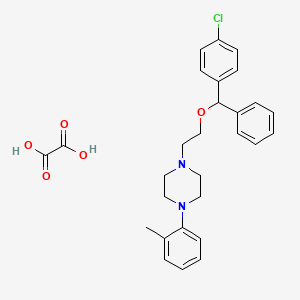
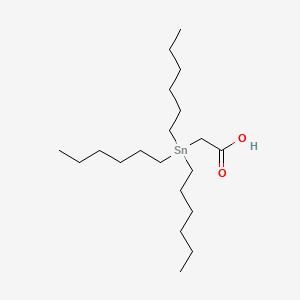
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
